molecular formula C39H33N3O B14781320 N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide

N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide

Cat. No.: B14781320
M. Wt: 559.7 g/mol
InChI Key: PTZSZYWTSDDRFR-UHFFFAOYSA-N
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Description

N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is a complex organic compound that features a unique structure combining benzhydryl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzhydryl Indole Moiety: The initial step involves the synthesis of the benzhydryl indole intermediate.

    Methylation: The next step involves the methylation of the indole ring at the 5’ position. This can be done using methyl iodide in the presence of a base like potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the benzhydryl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring. Reagents such as bromine or chlorine can be used for halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of benzhydryl alcohol derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anticancer or antimicrobial agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its conjugated system.

    Biological Research: It can be used as a probe to study indole-related biochemical pathways.

Mechanism of Action

The mechanism of action of N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and benzhydryl moieties. These interactions can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2’-Benzhydryl-1H-indol-2-yl)methyl)phenyl)acetamide
  • N-(2-((2’-Benzhydryl-5’-methyl-1H-indol-2-yl)methyl)phenyl)acetamide

Uniqueness

The presence of both benzhydryl and indole moieties in N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide provides a unique combination of chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C39H33N3O

Molecular Weight

559.7 g/mol

IUPAC Name

N-[2-[[3-(2-benzhydryl-5-methyl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]acetamide

InChI

InChI=1S/C39H33N3O/c1-25-21-22-34-31(23-25)38(39(42-34)36(27-13-5-3-6-14-27)28-15-7-4-8-16-28)37-30-18-10-12-20-33(30)41-35(37)24-29-17-9-11-19-32(29)40-26(2)43/h3-23,36,41-42H,24H2,1-2H3,(H,40,43)

InChI Key

PTZSZYWTSDDRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=C(NC4=CC=CC=C43)CC5=CC=CC=C5NC(=O)C)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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